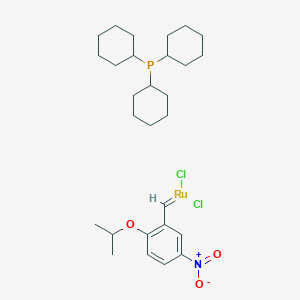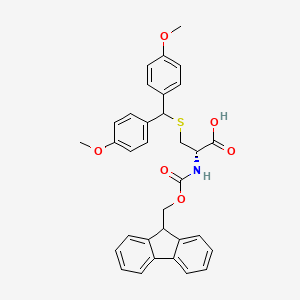
Z-5-MeApe-OtBu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-5-MeApe-OtBu is a novel synthetic compound that has been developed by scientists for the purpose of studying biochemical and physiological processes in lab experiments. It is a derivative of the naturally occurring compound 5-methoxytryptamine (5-MeOT), which is an endogenous agonist of the 5-HT1A receptor. This compound is a highly potent and selective agonist of the 5-HT1A receptor, which is involved in a wide range of physiological processes.
Mécanisme D'action
Z-5-MeApe-OtBu is a highly potent and selective agonist of the 5-HT1A receptor. The 5-HT1A receptor is a G-protein coupled receptor that is involved in a wide range of physiological processes, including anxiety, depression, pain, inflammation, learning, and memory. When this compound binds to the 5-HT1A receptor, it activates the receptor, leading to the activation of downstream signaling pathways, which can have a wide range of effects on the body.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of anxiety, depression, pain, inflammation, learning, and memory. This compound has also been shown to have effects on the cardiovascular system, including the regulation of blood pressure and heart rate. In addition, this compound has been shown to have effects on the immune system, including the regulation of cytokine production and the regulation of inflammatory responses.
Avantages Et Limitations Des Expériences En Laboratoire
Z-5-MeApe-OtBu has a number of advantages for use in lab experiments, including its high potency and selectivity for the 5-HT1A receptor, its high efficiency of synthesis, and its ability to modulate a wide range of biochemical and physiological processes. However, this compound also has some limitations, including its lack of stability in solution and its potential to produce false-positive results in some assays.
Orientations Futures
There are a number of potential future directions for the study of Z-5-MeApe-OtBu. These include further studies of the biochemical and physiological effects of this compound, further studies of the mechanism of action of this compound, and further studies of the potential therapeutic applications of this compound. In addition, further studies of the stability of this compound in solution and its potential to produce false-positive results in some assays may be warranted. Finally, further studies of the potential toxicology of this compound may be necessary to ensure its safe use in lab experiments.
Méthodes De Synthèse
Z-5-MeApe-OtBu is synthesized through a two-step reaction. The first step involves the reaction of 5-methoxytryptamine (this compound) with ethyl chloroformate in the presence of triethylamine. This reaction yields the intermediate this compound, which is then reacted with potassium carbonate in the presence of acetonitrile to yield the final product. The synthesis of this compound is highly efficient, with a yield of up to 90%.
Applications De Recherche Scientifique
Z-5-MeApe-OtBu has been used in a variety of scientific research applications, including studies of the 5-HT1A receptor, the role of serotonin in anxiety and depression, and the effects of serotonin on the cardiovascular system. This compound has also been used in studies of the effects of serotonin on learning and memory, as well as the effects of serotonin on pain and inflammation.
Propriétés
IUPAC Name |
tert-butyl 5-[methyl(phenylmethoxycarbonyl)amino]pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-18(2,3)23-16(20)12-8-9-13-19(4)17(21)22-14-15-10-6-5-7-11-15/h5-7,10-11H,8-9,12-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYGFPLEYMIJRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCN(C)C(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[S(R)]-N-((1R)-(adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H- xanthen-4-yl)methyl)-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6297238.png)









